Targeted delivery of LXR-agonists to atherosclerotic lesions mediated by polydiacetylene micelles†

Nanoscale Pub Date: 2023-11-09 DOI: 10.1039/D3NR04778D

Abstract

We report the development of compact and stabilized micelles incorporating a synthetic LXR agonist prodrug for the passive targeting of atherosclerotic lesions and therapeutic intervention. In vivo studies showed that the nanohybrid micelles exhibited favorable pharmacokinetics/biodistribution and were able to upregulate, to some extent, LXR target genes with no alteration of lipid metabolism.

Graphical abstract: Targeted delivery of LXR-agonists to atherosclerotic lesions mediated by polydiacetylene micelles
Targeted delivery of LXR-agonists to atherosclerotic lesions mediated by polydiacetylene micelles†
Recommended Literature